molecular formula C10H13BrN2 B581093 3-Bromo-4-(piperidin-2-yl)pyridine CAS No. 1270362-53-2

3-Bromo-4-(piperidin-2-yl)pyridine

Cat. No. B581093
M. Wt: 241.132
InChI Key: UNEHYSJTECALKC-UHFFFAOYSA-N
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Description

“3-Bromo-4-(piperidin-2-yl)pyridine” is a chemical compound that belongs to the class of organic compounds known as pyridines . Pyridines are compounds containing a pyridine ring, a six-membered aromatic heterocycle which consists of one nitrogen atom and five carbon atoms .


Synthesis Analysis

The synthesis of piperidine derivatives, including “3-Bromo-4-(piperidin-2-yl)pyridine”, has been a subject of interest in the field of organic chemistry. The development of fast and cost-effective methods for the synthesis of substituted piperidines is an important task of modern organic chemistry . A plausible mechanism for the chemodivergent reaction of such compounds involves the initial displacement of the halogen atom by the pyridine ring nitrogen to afford a pyridinium salt, which undergoes a facile closure to provide the desired intermediate .


Molecular Structure Analysis

Piperidine is a six-membered heterocycle including one nitrogen atom and five carbon atoms in the sp3-hybridized state . The molecular structure of “3-Bromo-4-(piperidin-2-yl)pyridine” can be analyzed using various computational methods, such as Density Functional Theory (DFT) and Hartree-Fock (HF) methods .


Chemical Reactions Analysis

Piperidine derivatives, including “3-Bromo-4-(piperidin-2-yl)pyridine”, are involved in various intra- and intermolecular reactions leading to the formation of various piperidine derivatives: substituted piperidines, spiropiperidines, condensed piperidines, and piperidinones .

Safety And Hazards

The safety data sheet for piperidine, a related compound, indicates that it is highly flammable and harmful if swallowed. It is toxic in contact with skin or if inhaled, and causes severe skin burns and eye damage .

Future Directions

The future directions in the research of “3-Bromo-4-(piperidin-2-yl)pyridine” and similar compounds involve the development of fast and cost-effective methods for their synthesis, functionalization, and pharmacological application .

properties

IUPAC Name

3-bromo-4-piperidin-2-ylpyridine
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C10H13BrN2/c11-9-7-12-6-4-8(9)10-3-1-2-5-13-10/h4,6-7,10,13H,1-3,5H2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

UNEHYSJTECALKC-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CCNC(C1)C2=C(C=NC=C2)Br
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C10H13BrN2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

241.13 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

3-Bromo-4-(piperidin-2-yl)pyridine

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